molecular formula C3H7N5 B3342790 2H-Tetrazole-5-methanamine, alpha-methyl-, (alphaS)- CAS No. 33876-25-4

2H-Tetrazole-5-methanamine, alpha-methyl-, (alphaS)-

Cat. No.: B3342790
CAS No.: 33876-25-4
M. Wt: 113.12 g/mol
InChI Key: NDMDHZMRQFSFOZ-REOHCLBHSA-N
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Description

2H-Tetrazole-5-methanamine, alpha-methyl-, (alphaS)- is a heterocyclic compound that contains a tetrazole ring. Tetrazoles are known for their high nitrogen content and stability, making them valuable in various chemical and pharmaceutical applications. This specific compound features an alpha-methyl group, which can influence its chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Tetrazole-5-methanamine, alpha-methyl-, (alphaS)- can be achieved through several methods. One common approach involves the cycloaddition reaction of azides with nitriles. This method typically requires the use of catalysts and specific reaction conditions to ensure high yields and purity. For instance, microwave-assisted reactions and solid-phase synthesis have been employed to enhance the efficiency of the process .

Industrial Production Methods

In industrial settings, the production of tetrazole derivatives often involves multicomponent reactions. These reactions combine multiple starting materials in a single step, which is advantageous for large-scale production. The use of metal-based catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for achieving high yields and minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

2H-Tetrazole-5-methanamine, alpha-methyl-, (alphaS)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or hydroxyl derivatives, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

2H-Tetrazole-5-methanamine, alpha-methyl-, (alphaS)- has numerous applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-Tetrazole-5-methanamine, alpha-methyl-, (alphaS)- is unique due to its specific structural features, such as the alpha-methyl group and the tetrazole ring. These features confer distinct reactivity and potential biological activity, making it valuable for specialized applications in research and industry .

Properties

IUPAC Name

(1S)-1-(2H-tetrazol-5-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7N5/c1-2(4)3-5-7-8-6-3/h2H,4H2,1H3,(H,5,6,7,8)/t2-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDMDHZMRQFSFOZ-REOHCLBHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NNN=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=NNN=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001274416
Record name (αS)-α-Methyl-2H-tetrazole-5-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001274416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33876-25-4
Record name (αS)-α-Methyl-2H-tetrazole-5-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33876-25-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (αS)-α-Methyl-2H-tetrazole-5-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001274416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2H-Tetrazole-5-methanamine, alpha-methyl-, (alphaS)-
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2H-Tetrazole-5-methanamine, alpha-methyl-, (alphaS)-

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